molecular formula C21H20N2O3S B2804553 3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid

3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B2804553
M. Wt: 380.5 g/mol
InChI Key: OUAZWUKQRHZQNC-UHFFFAOYSA-N
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Description

C3001a, formally known as (1S,3R)-3-[ [ [4- (6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid, is a compound that has garnered significant interest in scientific research due to its role as an activator of two-pore domain potassium channels K2P2.1/TREK1 and K2P10.1/TREK2. These channels are involved in various physiological processes, including pain perception and neurogenic inflammation .

Scientific Research Applications

C3001a has a broad range of applications in scientific research:

    Chemistry: It is used as a model compound to study the activation of potassium channels and their role in cellular processes.

    Biology: Researchers use C3001a to investigate the physiological and pathological roles of potassium channels in various biological systems.

    Medicine: The compound is studied for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.

    Industry: C3001a can be used in the development of new pharmaceuticals and as a tool in drug discovery research.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis of this compound, its properties, and its potential applications. For example, given the biological activity of similar compounds, it could be interesting to explore its potential as a pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C3001a involves several steps, starting with the preparation of the benzothiazole derivative. The key steps include:

    Formation of the Benzothiazole Core: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Attachment of the Phenyl Group: The benzothiazole core is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Cyclopentanecarboxylic Acid: The final step involves the formation of the cyclopentanecarboxylic acid moiety, which is achieved through a series of reactions including esterification and hydrolysis.

Industrial Production Methods

Industrial production of C3001a would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

C3001a undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in C3001a, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

    C3002a: Another activator of potassium channels, but with different selectivity and potency.

    C3003a: A compound with similar structure but different biological activity.

Uniqueness of C3001a

C3001a is unique due to its high selectivity for K2P2.1/TREK1 and K2P10.1/TREK2 channels over other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of these channels in physiological and pathological processes .

Properties

IUPAC Name

3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-12-2-9-17-18(10-12)27-20(23-17)13-5-7-16(8-6-13)22-19(24)14-3-4-15(11-14)21(25)26/h2,5-10,14-15H,3-4,11H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZWUKQRHZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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